
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide, also known as MPBS, is a sulfonamide compound that has shown potential in scientific research applications. It is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is involved in the regulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound has been shown to increase sigma-1 receptor activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. This compound has also been shown to increase the expression of certain proteins involved in cell survival, such as Bcl-2 and Akt. In addition, this compound has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has several advantages for lab experiments, including its high purity and solubility in organic solvents. It is also relatively stable and has a long shelf life. However, it is important to note that this compound has not been extensively studied in vivo and its effects may differ from those observed in vitro. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several potential future directions for research on 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide. One area of interest is the potential use of this compound as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential in the treatment of other conditions, such as depression and anxiety. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-methoxy-3-methyl-N-phenethylbenzenesulfonamide involves a multi-step process that starts with the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride and phenethylamine. This reaction yields this compound, which is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-methoxy-3-methyl-N-phenethylbenzenesulfonamide has been studied for its potential in scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein involved in the regulation of neurotransmitter release and calcium signaling. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage.
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-12-15(8-9-16(13)20-2)21(18,19)17-11-10-14-6-4-3-5-7-14/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVOURTNHBZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
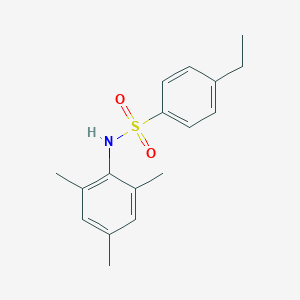
![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)
![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)


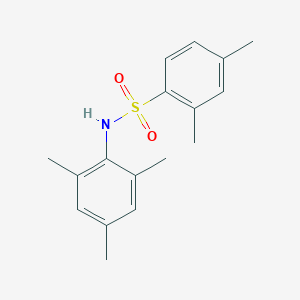
![2-oxo-N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B411116.png)
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)
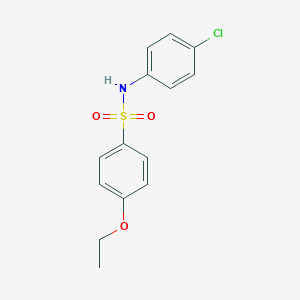
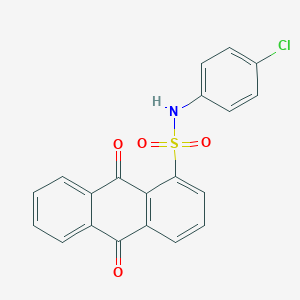
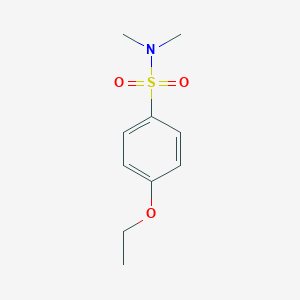
![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)
